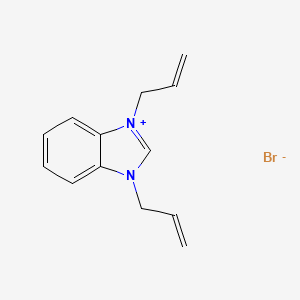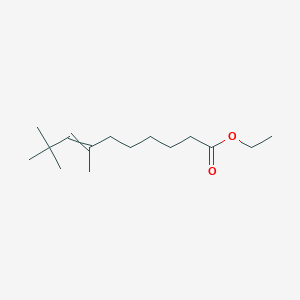![molecular formula C12H18NO5P B12526974 Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester CAS No. 672299-97-7](/img/structure/B12526974.png)
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms
Preparation Methods
The synthesis of phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable pyridine derivative under controlled conditions. The reaction typically requires the presence of a catalyst and may be carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organophosphorus compounds. In biology, it has potential applications as a biochemical probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is being investigated for its potential use as a drug candidate due to its unique chemical properties. Additionally, in industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes. The pathways involved in its mechanism of action include coordination chemistry and catalysis, where the compound facilitates the transformation of substrates into products .
Comparison with Similar Compounds
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester can be compared with other similar compounds such as phosphoric acid derivatives and phosphinic acid derivatives. While all these compounds contain phosphorus, they differ in their chemical structure and reactivity. For example, phosphoric acid derivatives have a P=O bond, while phosphinic acid derivatives have a P-H bond. The unique structure of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications .
Properties
CAS No. |
672299-97-7 |
|---|---|
Molecular Formula |
C12H18NO5P |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
[diethoxyphosphoryl(pyridin-3-yl)methyl] acetate |
InChI |
InChI=1S/C12H18NO5P/c1-4-16-19(15,17-5-2)12(18-10(3)14)11-7-6-8-13-9-11/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
PYYZXCLPHDIHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CN=CC=C1)OC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)


![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)





![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)
